Cas no 21795-97-1 (5-(Aminomethyl)-1H-1,2,4-triazol-3-amine dihydrochloride)
5-(Aminomethyl)-1H-1,2,4-triazol-3-amine dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- 5-(Aminomethyl)-1H-1,2,4-triazol-3-amine dihydrochloride
- 5-(aminomethyl)-1H-1,2,4-triazol-3-amine;dihydrochloride
- 5-(Aminomethyl)-1H-1,2,4-triazol-3-amine dihydrochloride, AldrichCPR
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- MDL: MFCD19103656
- Inchi: 1S/C3H7N5.2ClH/c4-1-2-6-3(5)8-7-2;;/h1,4H2,(H3,5,6,7,8);2*1H
- InChI Key: JJDDKKBACSMESB-UHFFFAOYSA-N
- SMILES: Cl.Cl.N1C(CN)=NC(N)=N1
Computed Properties
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 74.1
- Topological Polar Surface Area: 93.6
5-(Aminomethyl)-1H-1,2,4-triazol-3-amine dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 070066-5g |
5-(Aminomethyl)-1H-1,2,4-triazol-3-amine dihydrochloride |
21795-97-1 | 95% | 5g |
£744.00 | 2022-03-01 | |
| Fluorochem | 070066-10g |
5-(Aminomethyl)-1H-1,2,4-triazol-3-amine dihydrochloride |
21795-97-1 | 95% | 10g |
£1225.00 | 2022-03-01 | |
| Fluorochem | 070066-250mg |
5-(Aminomethyl)-1H-1,2,4-triazol-3-amine dihydrochloride |
21795-97-1 | 95% | 250mg |
£124.00 | 2022-03-01 | |
| Fluorochem | 070066-1g |
5-(Aminomethyl)-1H-1,2,4-triazol-3-amine dihydrochloride |
21795-97-1 | 95% | 1g |
£232.00 | 2022-03-01 | |
| Chemenu | CM514860-1g |
5-(Aminomethyl)-1H-1,2,4-triazol-3-amine dihydrochloride |
21795-97-1 | 97% | 1g |
$317 | 2022-09-29 | |
| TRC | A638293-50mg |
5-(aminomethyl)-1H-1,2,4-triazol-3-amine dihydrochloride |
21795-97-1 | 50mg |
$ 50.00 | 2022-04-02 | ||
| TRC | A638293-100mg |
5-(aminomethyl)-1H-1,2,4-triazol-3-amine dihydrochloride |
21795-97-1 | 100mg |
$ 70.00 | 2022-04-02 | ||
| TRC | A638293-500mg |
5-(aminomethyl)-1H-1,2,4-triazol-3-amine dihydrochloride |
21795-97-1 | 500mg |
$ 275.00 | 2022-04-02 | ||
| eNovation Chemicals LLC | Y1252960-1g |
5-(aminomethyl)-1H-1,2,4-triazol-3-amine dihydrochloride |
21795-97-1 | 95% | 1g |
$185 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1252960-5g |
5-(aminomethyl)-1H-1,2,4-triazol-3-amine dihydrochloride |
21795-97-1 | 95% | 5g |
$650 | 2024-06-06 |
5-(Aminomethyl)-1H-1,2,4-triazol-3-amine dihydrochloride Suppliers
5-(Aminomethyl)-1H-1,2,4-triazol-3-amine dihydrochloride Related Literature
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 5-(Aminomethyl)-1H-1,2,4-triazol-3-amine dihydrochloride
Introduction to 5-(Aminomethyl)-1H-1,2,4-triazol-3-amine dihydrochloride (CAS No. 21795-97-1)
5-(Aminomethyl)-1H-1,2,4-triazol-3-amine dihydrochloride, identified by its Chemical Abstracts Service (CAS) number 21795-97-1, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic organic molecule belongs to the triazole class, a structural motif renowned for its broad spectrum of biological activities. The presence of both amine and hydrochloride functional groups enhances its solubility and reactivity, making it a valuable intermediate in the synthesis of more complex pharmacophores.
The triazole ring itself is a cornerstone in drug design due to its ability to modulate various biological pathways. Specifically, 1,2,4-triazole derivatives have been extensively studied for their potential as antimicrobial, antiviral, anti-inflammatory, and anticancer agents. The amine substituent at the 5-position and the hydrochloride salt form contribute to the compound's pharmacokinetic properties, facilitating its absorption and distribution within biological systems.
In recent years, there has been a surge in research focusing on triazole-based scaffolds due to their versatility in binding to biological targets. For instance, studies have demonstrated that modifications at the 3-position of the triazole ring can significantly alter the compound's interaction with enzymes and receptors. This has led to the development of novel compounds with enhanced efficacy and reduced toxicity. The dihydrochloride salt form of 5-(Aminomethyl)-1H-1,2,4-triazol-3-amine is particularly noteworthy for its improved stability and crystallinity, which are critical factors in pharmaceutical formulations.
The synthesis of 5-(Aminomethyl)-1H-1,2,4-triazol-3-amine dihydrochloride involves multi-step organic reactions that require precise control over reaction conditions. Typically, the process begins with the condensation of appropriate precursors under inert conditions to form the triazole core. Subsequent functionalization at the 5-position introduces the amine group, which is then converted into its hydrochloride salt for enhanced bioavailability. Advances in synthetic methodologies have enabled researchers to optimize these reactions for higher yields and purities, making large-scale production more feasible.
One of the most compelling aspects of this compound is its potential as a lead molecule in drug discovery. Researchers have leveraged computational modeling and high-throughput screening techniques to identify derivatives with improved pharmacological profiles. For example, modifications designed to enhance binding affinity or selectivity against specific targets have yielded promising candidates for further development. The aminomethyl group at the 5-position serves as a versatile handle for further derivatization, allowing chemists to explore an array of structural modifications.
The pharmacological significance of 5-(Aminomethyl)-1H-1,2,4-triazol-3-amine dihydrochloride has been underscored by several preclinical studies. These investigations have highlighted its ability to modulate key signaling pathways involved in diseases such as cancer and inflammation. By interacting with enzymes like kinases or transcription factors, this compound has demonstrated potential in inhibiting aberrant cellular processes that contribute to pathology. Additionally, its ability to cross cell membranes suggests it may be effective when administered systemically.
In terms of therapeutic applications, 5-(Aminomethyl)-1H-1,2,4-triazol-3-amine dihydrochloride shows promise as an anti-inflammatory agent. Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders and metabolic syndromes. By targeting inflammatory cascades mediated by specific cytokines or signaling molecules, this compound may offer relief without the side effects associated with traditional anti-inflammatory drugs. Furthermore, its triazole core has been linked to antiviral properties in some contexts due to its ability to disrupt viral replication cycles.
The compound's chemical stability under various conditions has also been a subject of interest among formulation scientists. The hydrochloride salt form not only improves solubility but also ensures consistent release profiles when incorporated into solid dosage forms such as tablets or capsules. This reliability is crucial for therapeutic efficacy and patient compliance. Moreover, studies on degradation pathways have provided insights into how environmental factors like pH or temperature affect its integrity over time.
From an industrial perspective,5-(Aminomethyl)-1H-1,2,4-triazol-3-amine dihydrochloride represents an important building block for medicinal chemistry libraries used by pharmaceutical companies worldwide. Its structural features allow for rapid diversification into thousands of analogs through combinatorial chemistry approaches or automated synthesis platforms. Such libraries are instrumental in identifying novel drug candidates that meet stringent pharmacological criteria before moving into costly clinical trials.
The regulatory landscape surrounding this compound reflects its potential as both a research tool and a therapeutic agent。 Regulatory agencies require thorough characterization before approving new drugs based on triazole derivatives。 This includes toxicological assessments, pharmacokinetic studies,and manufacturing quality controls。 Companies developing products containing this compound must adhere strictly to guidelines set forth by organizations like the U.S Food and Drug Administration (FDA) or European Medicines Agency (EMA).
Future directions in research may explore synthetic innovations that further streamline production while maintaining high purity standards。 Additionally, advances in biocatalysis could enable greener manufacturing processes that reduce waste generation without compromising yield。 Collaborative efforts between academia, industry,and regulatory bodies will be essential in translating laboratory discoveries into clinically viable treatments。
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